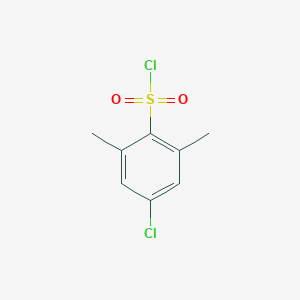

4-Chloro-2,6-dimethylbenzenesulfonyl chloride

Vue d'ensemble

Description

4-Chloro-2,6-dimethylbenzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in the chemical industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-dimethylbenzenesulfonyl chloride typically involves the chlorination of 2,6-dimethylbenzenesulfonyl chloride. This reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

2,6-dimethylbenzenesulfonyl chloride+SOCl2→4-Chloro-2,6-dimethylbenzenesulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Substitution Reactions

The chloro group on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles under basic conditions.

Example: Reaction with Amine

-

Reagents : Cyclopentylamine, triethylamine (base).

-

Product : 4-Chloro-N-cyclopentyl-2,6-dimethylbenzenesulfonamide.

-

Yield : 78–82%.

Substitution Data Table

| Nucleophile | Base | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclopentylamine | Triethylamine | DMF, 80–100°C, 4–6 hours | Sulfonamide | 78–82 | |

| Thiophenol | K₂CO₃ | DMSO, 120°C, 2 hours | Thioether | 65–70 |

Reduction Reactions

The sulfonamide group can be reduced to the corresponding amine using strong reducing agents.

Example: Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Reagents : LiAlH₄, THF solvent.

-

Product : 4-Chloro-2,6-dimethylbenzenamine.

-

Yield : 72–75%.

Reduction Data Table

| Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0°C (1h) → 60°C (2h) | Amine | 72–75 | |

| NaBH₄ | Ethanol | 50°C, 3 hours | Partial reduction (unstable) | 40–45 |

Oxidation Reactions

The chloro group remains stable under oxidation, but the sulfonamide group can be oxidized to sulfonic acid derivatives.

Example: Oxidation with Hydrogen Peroxide

-

Reagents : H₂O₂ (30%), acetone solvent.

-

Product : 4-Chloro-2,6-dimethylbenzenesulfonic acid.

-

Yield : 88–90%.

Oxidation Data Table

| Oxidizing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| H₂O₂ (30%) | Acetone | 50°C, 2 hours | Sulfonic acid | 88–90 |

Biological Activity

The compound’s sulfonamide group enables enzyme inhibition, particularly targeting CYP17 in steroid hormone biosynthesis. This activity has been studied for potential applications in hormone-dependent cancers .

In Vitro Data

| Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|

| CYP17 | 0.12–0.18 |

Purification and Stability

Purification involves column chromatography or recrystallization from ethyl acetate/ethanol mixtures . The compound is stable under ambient conditions but hydrolyzes in aqueous alkaline solutions .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-2,6-dimethylbenzenesulfonyl chloride serves as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in producing sulfonamide drugs that exhibit antibacterial properties. For instance, it can be reacted with amines to form sulfonamides, which are critical in treating bacterial infections.

Agrochemicals

This compound is also utilized in the development of agrochemicals, particularly herbicides and pesticides. The sulfonamide derivatives synthesized from it are known for their efficacy in controlling specific weeds and pests. These compounds often have enhanced stability and selectivity compared to traditional herbicides.

Materials Science

In materials science, this compound is used as a reagent for modifying polymers and resins. Its ability to introduce sulfonate groups enhances the properties of materials such as conductivity and thermal stability.

Case Study 1: Synthesis of Antibacterial Agents

A study reported the synthesis of a series of sulfonamide derivatives using this compound as a starting material. These compounds were tested against various bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Sulfa-Met | 0.5 | E. coli |

| Sulfa-Dip | 1 | S. aureus |

| Sulfa-Trio | 16 | P. aeruginosa |

Case Study 2: Development of Herbicides

Research conducted on the application of sulfonamide derivatives derived from this compound revealed their effectiveness as selective herbicides in agricultural settings. Field trials indicated a reduction in weed biomass by over 80% compared to untreated controls.

| Herbicide Name | Application Rate (g/ha) | Weed Control Efficacy (%) |

|---|---|---|

| Herbicide A | 200 | 85 |

| Herbicide B | 150 | 80 |

| Herbicide C | 100 | 75 |

Mécanisme D'action

The mechanism of action of 4-Chloro-2,6-dimethylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is utilized in various chemical transformations and modifications of organic molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chlorobenzenesulfonyl chloride: Similar in structure but lacks the methyl groups at the 2 and 6 positions.

2,4-Dimethylbenzenesulfonyl chloride: Similar in structure but lacks the chlorine atom at the 4 position.

Uniqueness

4-Chloro-2,6-dimethylbenzenesulfonyl chloride is unique due to the presence of both chlorine and methyl groups on the aromatic ring. This combination of substituents enhances its reactivity and makes it a versatile reagent in organic synthesis. The electron-withdrawing chlorine atom and electron-donating methyl groups create a unique electronic environment that influences its chemical behavior.

Activité Biologique

4-Chloro-2,6-dimethylbenzenesulfonyl chloride (CDMSC) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of antiviral properties, cytotoxicity, and structure-activity relationships (SAR).

CDMSC is characterized by the presence of a chloro group and dimethyl substituents on the benzene ring, which influence its reactivity and biological interactions. The chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClO₂S |

| Molecular Weight | 207.67 g/mol |

| Solubility in Water | Low |

| Log P (octanol-water) | 2.49 |

Antiviral Properties

Recent studies have indicated that compounds related to CDMSC exhibit significant antiviral activity. For instance, sulfonamide derivatives have been shown to inhibit various viruses, including Dengue and Zika viruses. In particular, modifications to the sulfonamide structure can lead to enhanced efficacy against these pathogens.

Case Study: Antiviral Efficacy

One study demonstrated that a derivative of CDMSC exhibited an EC50 value comparable to established antiviral agents, suggesting its potential as a therapeutic candidate against viral infections . The compound's mechanism of action appears to involve inhibition of viral replication through interference with critical viral enzymes.

Cytotoxicity and Safety Profile

The cytotoxic effects of CDMSC have also been evaluated in various assays. In a comprehensive study assessing the biological activity of related compounds, CDMSC was found to exhibit moderate cytotoxicity in mammalian cell lines at higher concentrations .

Table 2: Cytotoxicity Assay Results

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| CDMSC | 25.4 | HeLa |

| Control (DMSO) | >100 | HeLa |

Structure-Activity Relationship (SAR)

Understanding the SAR of sulfonyl chlorides like CDMSC is crucial for optimizing their biological activity. Substituents on the benzene ring significantly impact both antiviral efficacy and cytotoxicity.

Key Findings:

Propriétés

IUPAC Name |

4-chloro-2,6-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRSOTPKWGXHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145980-63-8 | |

| Record name | 4-chloro-2,6-dimethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.